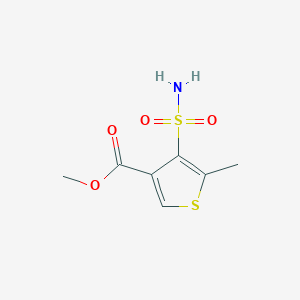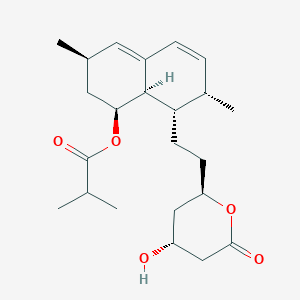
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt, also known as Ursodeoxycholic acid 3-sulfate disodium salt, is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . It is used in some countries to treat gallstones . It is also being investigated for a wide variety of other conditions .
Molecular Structure Analysis
The molecular formula of 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt is C24H38O7S.2Na . The molecular weight is 516.60 g.mol-1 . The SMILES string representation of the molecule isOC@@HC(C2C@CCC(NCCS(=O)(O[Na])=O)=O)CC2)(C)CC3)C3[C@]4(C)[C@@]1([H])C([2H])([2H])C@H(O[Na])=O)C([2H])([2H])C4 .
Mecanismo De Acción
Tauroursodeoxycholic acid, a taurine conjugate of ursodeoxycholic acid, works to decrease bile acid and cholesterol levels . It reduces the cholesterol content and increases the bile acid content in gallbladder bile to prevent the formation of cholesterol gallstones . It has shown important anti-apoptotic and neuroprotective activities . It is being examined in inflammatory metabolic diseases and neurodegenerative diseases .
Safety and Hazards
Direcciones Futuras
Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones . Due to its anti-apoptotic effects, it has been examined in inflammatory metabolic diseases and neurodegenerative diseases . It is being investigated for a wide variety of other conditions . It stands as a promising treatment for neurodegenerative diseases .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves the sulfonation of tauroursodeoxycholic acid followed by the addition of disodium salt. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tauroursodeoxycholic acid", "Sulfur trioxide", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Hydrochloric acid", "Sodium hydroxide solution", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve tauroursodeoxycholic acid in ethanol and add sulfur trioxide dropwise with stirring to form the sulfonic acid derivative.", "Step 2: Neutralize the reaction mixture with sodium hydroxide solution.", "Step 3: Add sodium chloride to the mixture and stir to form the sodium salt of the sulfonic acid derivative.", "Step 4: Add sodium carbonate to the mixture to adjust the pH to 7-8.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Add hydrochloric acid to the filtrate to adjust the pH to 4-5.", "Step 7: Add sodium hydroxide solution to the mixture to adjust the pH to 7-8.", "Step 8: Add disodium salt to the mixture and stir until the salt dissolves completely.", "Step 9: Filter the mixture to obtain the final product, 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt." ] } | |
Número CAS |
71781-66-3 |
Fórmula molecular |
C₂₆H₄₃NNa₂O₉S₂ |
Peso molecular |
623.73 |
Sinónimos |
Cholane; Ethanesulfonic Acid Derivative; 2-[[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,Ethanesulfonic Acid Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)


